2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde
Overview
Description
2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde is a complex organic compound with a unique fused ring structure. This compound is characterized by its furan and benzofuran rings, which are fused together, and an aldehyde functional group at the 4-position. The compound’s structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzofuran derivative, the furan ring can be introduced through cyclization reactions involving reagents like acids or bases under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s fused ring structure may also enable it to interact with specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
2,3,6,7-Tetrahydrofuro2,3-fbenzofuran-4-carbaldehyde can be compared with other similar compounds, such as:
2C-B-FLY: A psychedelic phenethylamine with a similar fused ring structure but different functional groups.
2C-I-FLY: Another compound with a similar core structure but different substituents, leading to different chemical and biological properties.
2C-D-FLY: Shares the fused ring structure but has different functional groups, affecting its reactivity and applications.
These comparisons highlight the uniqueness of 2,3,6,7-Tetrahydrofuro2,3-f
Properties
IUPAC Name |
2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-6-9-8-2-4-13-10(8)5-7-1-3-14-11(7)9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIUECZNMRBIFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C3=C(C=C21)OCC3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443026 | |
Record name | AG-E-28745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178557-13-6 | |
Record name | 2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b′]difuran-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178557-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-E-28745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,10-dioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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